![molecular formula C11H14N2 B1523894 [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333867-40-5](/img/structure/B1523894.png)

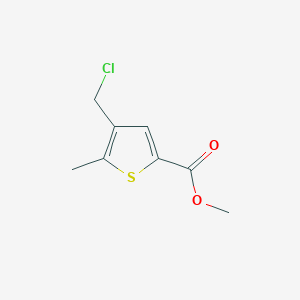

[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine

Overview

Description

“[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1334149-43-7 . It has a molecular weight of 210.71 .

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes “this compound”, involves various methods. One such method relies on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

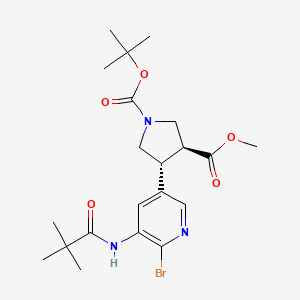

Molecular Structure Analysis

The InChI code for “this compound hydrochloride” is 1S/C11H14N2.ClH/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13;/h1-5,8H,6-7,9,12H2;1H . This indicates the molecular structure of the compound.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Catalytic Applications

- Synthesis of Palladacycles : A study by Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds were characterized and evaluated for their catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).

Chemical Properties and Conformational Analysis

Bicyclic Diamino Scaffold Design : Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations. This research highlighted the synthesis process and conformational properties of the resulting compounds (Bucci et al., 2018).

Hydrogen Bonding of Schiff Base Ligands : Akerman et al. (2014) synthesized pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, and studied their hydrogen bonding properties. The study provided insights into the complementary hydrogen bonding and dimeric structure of these compounds (Akerman & Chiazzari, 2014).

Anticancer Activity

Palladium and Platinum Complexes with Anticancer Activity : Mbugua et al. (2020) reported the synthesis and characterization of new palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands derived from similar structures. These complexes demonstrated significant anticancer activity against various human cancer cell lines (Mbugua et al., 2020).

Iron(III) Complexes for Photocytotoxicity in Cancer Cells : Basu et al. (2015) synthesized Iron(III) complexes of pyridoxal Schiff bases, showing enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. This study highlighted the potential of these complexes in targeting and treating cancer (Basu et al., 2015).

Other Applications

- Synthesis of Heterocyclic Schiff Bases : Pandey and Srivastava (2011) focused on synthesizing novel schiff bases of 3-aminomethyl pyridine for potential anticonvulsant applications. This research provides insights into the synthesis process and possible medical applications of these compounds (Pandey & Srivastava, 2011).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, similar compounds have been found to inhibit kinase activity, which can affect cell signaling pathways .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, including those involved in inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Result of Action

Similar compounds have been found to have a variety of effects, such as inhibiting the growth of microbes, reducing inflammation, preventing viral replication, inhibiting fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase signaling .

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-5,8H,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCDOVDVYACJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)

![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)

![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)

![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)